Chromene derivatives, particularly those with bis(4H-chromene) structures, have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities. These compounds, which include the molecule 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one, are known for their potential pharmacological properties. The synthesis and structural elucidation of such compounds are crucial for understanding their mechanism of action and for exploring their applications in various fields, including their anti-HIV, anticoagulant, antioxidant, and antituberculosis activities1 2 3.
Chromene derivatives have been shown to possess anti-HIV activity, with some compounds demonstrating moderate inhibition of HIV-1 integrase. The evaluation of these compounds' potency in terms of their IC50 values has provided insights into their potential as therapeutic agents against HIV2.
The anticoagulant and antioxidant properties of bis-4-hydroxycoumarin derivatives have been well-documented. These activities are of
5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one is classified as a flavonoid derivative, specifically a chromone. Its molecular formula is , with a molecular weight of approximately 556.6 g/mol. The compound is recognized for its potential biological activities, including antioxidant and anticancer properties. It is cataloged under the CAS number 23405-70-1 and has various synonyms such as 4',5,7-Tris(benzyloxy)-3-hydroxy-flavone .
The synthesis of 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one typically involves several key steps:
The molecular structure of 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one features a chromone backbone with two benzyloxy substituents at the 5 and 7 positions and another benzyloxy group at the 2 position. The presence of multiple aromatic rings contributes to its stability and potential biological activity. Key structural data includes:
5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one can participate in several chemical reactions:
The mechanism of action for 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one primarily involves its interactions with biological pathways:
The physical and chemical properties of 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one include:
5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one has several notable applications:
The compound is systematically named as 5,7-Bis(benzyloxy)-2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one according to IUPAC conventions for flavonoid derivatives . This nomenclature specifies:
Common synonyms include:
Table 1: Nomenclature and Synonyms
Nomenclature Type | Name |
---|---|
Systematic IUPAC | 5,7-Bis(benzyloxy)-2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one |
Common Synonym | 3-Hydroxy-2-[4-(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-4H-chromen-4-one |
Abbreviated Name | 3′,4′-Dibenzyloxyflavonol |
The molecular formula is C₃₆H₂₈O₆, derived from:
The molecular weight is 556.6 g/mol, calculated as:
This high molecular weight contributes to limited aqueous solubility, a characteristic challenge for flavonoid-based therapeutics. Compared to simpler flavones (e.g., chrysin, MW 254.24 g/mol), the benzyloxy groups increase hydrophobicity and steric bulk [5].
Table 2: Elemental Composition
Element | Atom Count | Mass Contribution (g/mol) |
---|---|---|
Carbon (C) | 36 | 432.36 |
Hydrogen (H) | 28 | 28.28 |
Oxygen (O) | 6 | 96.00 |
Total | 556.64 |
Single-crystal X-ray diffraction studies reveal a triclinic crystal system with space group P1 (no. 1). Key unit cell parameters include [1] [6]:
The chromen-4-one core is nearly planar, with a maximal deviation of 0.070(3) Å from the mean plane. The 2-phenyl ring exhibits near-coplanarity with the chromenone system (dihedral angle = 6.8(2)°), while benzyloxy groups at C-5 and C-7 deviate at 7.6(1)° and 70.01(7)°, respectively [1]. Data collection typically employs Mo Kα radiation (λ = 0.71073 Å) at 293 K, with refinement converging to R indices of R₁ = 0.054 and wR₂ = 0.140 [6].
The crystal packing is stabilized by C−H⋯O hydrogen bonds and π-π stacking interactions. Key features include [1] [9]:
Hydrogen Bonding:
π-π Stacking:
Table 3: Non-Covalent Interactions in Crystal Packing
Interaction Type | Atoms/Centroids Involved | Distance (Å) | Geometry |
---|---|---|---|
C−H⋯O Hydrogen Bond | C16−H16⋯O17ⁱ | 3.212 | 127° |
Face-to-face π-π | Cg4⋯Cg4ⁱ | 3.460 | α=0.00°, β=γ=10.24° |
Edge-to-face π-π | Cg3⋯Cg4ⁱⁱ | 3.894 | α=4.44°, β=26.68° |
C−H⋯π | C30−H30⋯Cg1ⁱⁱⁱ | 3.838 | 135° |
(Symmetry codes: (i) x, y+1, z; (ii) 1-x, 1-y, -z; (iii) x, y-1, z. Cg = centroid)
These interactions collectively generate a 3D supramolecular architecture, with the C−H⋯π and π-π forces dominating layer formation along the bc-plane. The robustness of this network explains the compound’s high melting point (439–441 K) and crystalline stability [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0